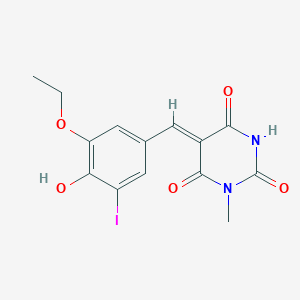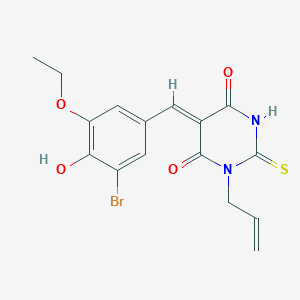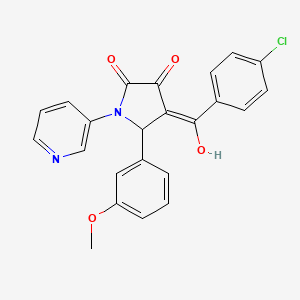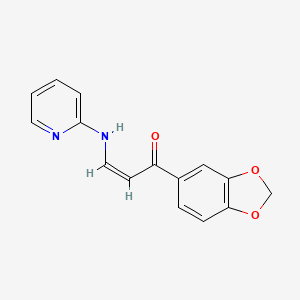
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PDP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to inflammatory sites. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one. One area of interest is the development of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another area of interest is the investigation of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one as a potential anti-cancer agent, particularly for the treatment of breast and prostate cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one and optimize its therapeutic potential.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has been extensively studied for its potential as a therapeutic agent. In particular, it has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1,3-benzodioxol-5-yl)-3-(2-pyridinylamino)-2-propen-1-one has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-12(6-8-17-15-3-1-2-7-16-15)11-4-5-13-14(9-11)20-10-19-13/h1-9H,10H2,(H,16,17)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGVPLBHSGBKM-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



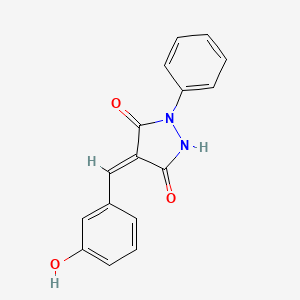
![N~2~-benzyl-N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3903274.png)
![methyl (2S,4R)-4-(dimethylamino)-1-{[(1R,4S)-1,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-4-yl]carbonyl}pyrrolidine-2-carboxylate](/img/structure/B3903279.png)
![4-{5-(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3903281.png)
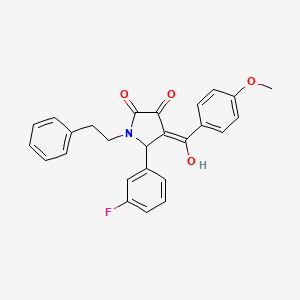
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903287.png)

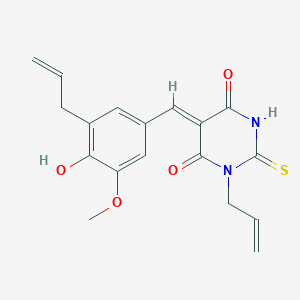
![ethyl 7-methyl-3-oxo-5-phenyl-2-(2-quinolinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903308.png)
![4-{[6-(ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B3903315.png)
